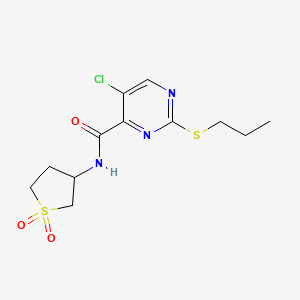

![molecular formula C29H31N3O3 B12132962 1-Benzyl-7'-methoxy-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12132962.png)

1-Benzyl-7'-methoxy-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ベンジル-7'-メトキシ-2'-(3-メトキシフェニル)-1',10b'-ジヒドロスピロ[ピペリジン-4,5'-ピラゾロ[1,5-c][1,3]ベンゾキサジン]は、スピロ化合物と呼ばれる一群の複雑な有機化合物に属します。これらの化合物は、2つの環が単一の原子を介して接続され、スピロ結合と呼ばれる構造を形成しているというユニークな構造が特徴です。

製造方法

合成経路と反応条件

1-ベンジル-7'-メトキシ-2'-(3-メトキシフェニル)-1',10b'-ジヒドロスピロ[ピペリジン-4,5'-ピラゾロ[1,5-c][1,3]ベンゾキサジン]の合成には、スピロ結合の形成やさまざまな官能基の導入など、複数のステップが含まれます。一般的な合成経路の1つは、以下の手順を含みます。

ピペリジン環の形成: ピペリジン環は、ジアミンやカルボニル化合物などの適切な前駆体を含む環化反応によって合成できます。

ピラゾール環の形成: ピラゾール環は、ヒドラジン誘導体と1,3-ジカルボニル化合物との縮合反応によって合成できます。

ベンゾキサジン環の形成: ベンゾキサジン環は、o-アミノフェノールと適切なアルデヒドまたはケトンを含む環化反応によって合成できます。

スピロ結合の形成: スピロ結合は、ピペリジン環がスピロ炭素原子を介してピラゾール環に結合する求核置換反応によって形成できます。

工業的製造方法

この化合物の工業的製造には、収率と純度を高めるために反応条件を最適化する必要がある場合があります。これには、触媒の使用、温度制御、および反応を促進するための特定の溶媒の使用が含まれる場合があります。このプロセスには、再結晶やクロマトグラフィーなどの精製ステップも含まれており、目的の生成物を単離できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-7’-methoxy-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves multiple steps, including the formation of the spiro linkage and the introduction of various functional groups. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an o-aminophenol and a suitable aldehyde or ketone.

Spiro Linkage Formation: The spiro linkage can be formed through a nucleophilic substitution reaction, where the piperidine ring is connected to the pyrazole ring via a spiro carbon atom.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

化学反応の分析

反応の種類

1-ベンジル-7'-メトキシ-2'-(3-メトキシフェニル)-1',10b'-ジヒドロスピロ[ピペリジン-4,5'-ピラゾロ[1,5-c][1,3]ベンゾキサジン]は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化し、追加の官能基を導入したり、既存の官能基を修飾したりできます。

還元: この化合物は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して還元し、カルボニル基をアルコールまたはアミンに変換できます。

置換: この化合物は、求核置換反応または求電子置換反応を起こす可能性があり、官能基が他の基に置き換えられます。これらの反応の一般的な試薬には、ハロゲン、酸、塩基などがあります。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、三酸化クロム

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム

置換試薬: ハロゲン、酸、塩基

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。

科学研究への応用

化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、合成化学者にとって興味深い標的となります。

生物学: この化合物は、生物活性を持つ可能性があり、創薬および開発のための潜在的な候補となります。生物学的標的との相互作用を研究することで、その作用機序を理解することができます。

医学: この化合物は、さまざまな病気の治療に治療的可能性を持つ可能性があります。その薬理学的性質を調査することで、その有効性と安全性を評価することができます。

産業: この化合物は、新しい材料の開発または化学反応における触媒として使用できます。そのユニークな構造は、それが関与する材料または反応に特定の特性を与える可能性があります。

科学的研究の応用

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it an interesting target for synthetic chemists.

Biology: The compound may have biological activity, making it a potential candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its mechanism of action.

Medicine: The compound may have therapeutic potential for treating various diseases. Its pharmacological properties can be investigated to determine its efficacy and safety.

Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties to the materials or reactions it is involved in.

作用機序

1-ベンジル-7'-メトキシ-2'-(3-メトキシフェニル)-1',10b'-ジヒドロスピロ[ピペリジン-4,5'-ピラゾロ[1,5-c][1,3]ベンゾキサジン]の作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、受容体や酵素に結合し、それらの活性を調節することで、さまざまな生物学的効果をもたらす可能性があります。正確なメカニズムは、生化学的および薬理学的調査を通じて解明することができ、これにより、関与する分子標的と経路を特定することができます。

類似化合物の比較

1-ベンジル-7'-メトキシ-2'-(3-メトキシフェニル)-1',10b'-ジヒドロスピロ[ピペリジン-4,5'-ピラゾロ[1,5-c][1,3]ベンゾキサジン]は、他の類似の化合物と比較することで、その独自性を強調することができます。

類似の化合物: 構造が類似した化合物には、スピロ[インダリン-3,4'-ピペリジン]やスピロ[シクロヘキサン-1,4'-ピペリジン]などの他のスピロ化合物があります。

独自性: この化合物におけるピペリジン、ピラゾール、ベンゾキサジン環のユニークな組み合わせは、他のスピロ化合物とは異なります。その特定の官能基とスピロ結合は、その独特の化学的および生物学的性質に寄与しています。

類似化合物との比較

1-Benzyl-7’-methoxy-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures include other spiro compounds, such as spiro[indoline-3,4’-piperidine] and spiro[cyclohexane-1,4’-piperidine].

Uniqueness: The unique combination of the piperidine, pyrazole, and benzoxazine rings in this compound sets it apart from other spiro compounds. Its specific functional groups and spiro linkage contribute to its distinct chemical and biological properties.

特性

分子式 |

C29H31N3O3 |

|---|---|

分子量 |

469.6 g/mol |

IUPAC名 |

1'-benzyl-7-methoxy-2-(3-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |

InChI |

InChI=1S/C29H31N3O3/c1-33-23-11-6-10-22(18-23)25-19-26-24-12-7-13-27(34-2)28(24)35-29(32(26)30-25)14-16-31(17-15-29)20-21-8-4-3-5-9-21/h3-13,18,26H,14-17,19-20H2,1-2H3 |

InChIキー |

KGUQZSAYQSESMF-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)CC6=CC=CC=C6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide](/img/structure/B12132894.png)

![3-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12132896.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12132900.png)

![3-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B12132904.png)

![3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132919.png)

![3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B12132924.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132945.png)

![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12132951.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12132953.png)

![16-(Benzenesulfonyl)-7-methyl-3,9,11,12,13,14-hexaazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1(10),4,6,8,12,14,16-heptaen-2-one](/img/structure/B12132955.png)